3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA
Description
This compound is a urea derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, a sulfamoyl linker to a phenyl ring, and a urea moiety attached to a 3-(trifluoromethyl)phenyl group. Its structure combines heterocyclic and aromatic systems, which are often associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfamoyl group may contribute to hydrogen bonding interactions with biological targets .
Synthesis likely involves sequential steps: (i) formation of the 5-ethyl-1,3,4-thiadiazol-2-amine precursor via cyclization of thiosemicarbazides or related intermediates, (ii) sulfamoylation of the phenyl ring, and (iii) urea coupling via reaction with 3-(trifluoromethyl)phenyl isocyanate. Analogous methods are described for related thiadiazole-urea hybrids .
Properties
IUPAC Name |
1-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3S2/c1-2-15-24-25-17(30-15)26-31(28,29)14-8-6-12(7-9-14)22-16(27)23-13-5-3-4-11(10-13)18(19,20)21/h3-10H,2H2,1H3,(H,25,26)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVMXOSSCHUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine. This forms the intermediate 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]aniline. The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-1-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The compound’s anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest analogues include:
- 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea ():
- Core Differences : Replaces the thiadiazole with a triazine ring.
- Functional Groups : Uses thiourea and triazole instead of sulfamoyl and trifluoromethyl groups.
- Bioactivity : Triazine derivatives often exhibit antiviral or anticancer activity, but the absence of the electron-withdrawing CF₃ group may reduce metabolic stability compared to the target compound .
4-Phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole ():
- Core Similarity : Shares the 1,3,4-thiadiazole scaffold.
- Functional Differences : Lacks the sulfamoyl-urea architecture, substituting pyrrole at position 3.
- Implications : Pyrrole substitution may enhance π-π stacking but reduce solubility compared to the sulfamoyl-linked phenyl group in the target compound .
- 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)-3-(4-methoxyphenyl)urea (): Core Variation: Oxadiazole replaces thiadiazole. Substituent Impact: Methoxy group (electron-donating) vs. trifluoromethyl (electron-withdrawing) affects electronic distribution and pharmacokinetics .
Pharmacological and Physicochemical Properties
Key Differentiators
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to methoxy or pyrrole substituents in analogues .
- Thiadiazole vs. Triazine/Oxadiazole : Thiadiazoles exhibit stronger electron-deficient character, favoring interactions with electron-rich enzyme active sites (e.g., ATP-binding pockets in kinases) .
Biological Activity
The compound 3-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-1-[3-(trifluoromethyl)phenyl]urea is a thiadiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 438.5 g/mol. The structure features a thiadiazole ring, a sulfonamide group, and a trifluoromethyl phenyl moiety, which are critical for its biological activity.
Synthesis Overview:
- Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate.
- Sulfonamide Formation: The thiadiazole derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide group.
- Coupling Reaction: Finally, the sulfonamide derivative is coupled with an appropriate phenyl urea under controlled conditions to yield the target compound.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that modifications to the thiadiazole and phenyl rings can enhance potency. For instance, substituents that increase lipophilicity generally improve antimicrobial activity.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It exhibits cytotoxic effects by inducing apoptosis through the activation of caspase pathways.
Table 2: Anticancer Activity Data
Anti-inflammatory Activity
Research indicates that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Table 3: Anti-inflammatory Activity Data
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| LPS-induced inflammation | Decreased TNF-alpha levels | |
| Carrageenan-induced paw edema | Reduction in swelling |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the thiadiazole ring significantly contributes to the biological activity of the compound. Variations in substituents on the aromatic rings can lead to enhanced efficacy and selectivity for specific biological targets.
Table 4: Summary of SAR for Thiadiazole Derivatives
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Thiadiazole with sulfonamide | Sulfonamide group enhances activity | Antimicrobial |
| Thiadiazole with trifluoromethyl phenyl | Increased lipophilicity improves potency | Anticancer |
| Naphthalene derivative only | Low activity observed | Minimal biological effects |
Case Studies
Recent studies have highlighted the potential application of this compound in therapeutic settings:
- Case Study on Antimicrobial Resistance: A study demonstrated that derivatives of this compound could effectively combat antibiotic-resistant strains of bacteria, showcasing its potential as a new class of antimicrobial agents.
- Cancer Treatment Trials: Clinical trials are underway to evaluate its efficacy in combination therapies for advanced-stage cancers, particularly focusing on synergistic effects with existing chemotherapeutics.
Q & A
Basic: What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for characterizing the compound. HPLC ensures purity by quantifying impurities under optimized mobile-phase conditions (e.g., acetonitrile/water gradients) . NMR (¹H and ¹³C) validates the molecular structure by identifying key functional groups, such as the trifluoromethylphenyl and thiadiazole moieties. Mass spectrometry (MS) complements these methods by confirming the molecular ion peak .
Basic: What synthetic routes are documented for urea-thiadiazole derivatives, and how can they be adapted for this compound?
Methodological Answer:
Multi-component coupling reactions involving thiourea, triazole, and substituted urea precursors are commonly employed for similar derivatives . For this compound, a stepwise approach is advised:
Sulfamoylation : React 5-ethyl-1,3,4-thiadiazol-2-amine with 4-chlorosulfonylphenyl intermediates.
Urea Formation : Couple the sulfamoyl intermediate with 3-(trifluoromethyl)phenyl isocyanate.
Temperature control (40–60°C) and anhydrous solvents (e.g., DMF or THF) are critical to minimize side reactions .
Advanced: How can computational modeling optimize the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to targets like kinases or receptors. Density Functional Theory (DFT) calculations assess electronic properties of the trifluoromethyl group and sulfamoyl linker, which influence binding stability . Virtual screening against databases (e.g., ZINC15) identifies structural analogs for comparative activity studies .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability or solvent effects). Standardize protocols using:
- Positive Controls : Reference compounds with known activity (e.g., kinase inhibitors).
- Dose-Response Curves : Calculate IC₅₀ values across multiple concentrations.
- Orthogonal Assays : Validate results using SPR (Surface Plasmon Resonance) for binding kinetics and in vivo models for bioavailability .
Basic: How should researchers handle the compound’s solubility challenges in biological assays?
Methodological Answer:
Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers (e.g., PBS or cell culture media). Sonication or heating (37°C) may improve dispersion. Dynamic Light Scattering (DLS) monitors nanoparticle formation in aqueous solutions .
Advanced: What experimental designs evaluate the compound’s stability under physiological conditions?
Methodological Answer:
Employ a factorial design varying pH (4.5–7.4), temperature (25–37°C), and incubation time (0–72 hours). Monitor degradation via HPLC-MS and quantify metabolites. Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius kinetics .
Basic: What spectroscopic features distinguish the thiadiazole and trifluoromethyl groups in NMR?
Methodological Answer:
- ¹⁹F NMR : A singlet near -60 ppm confirms the trifluoromethyl group.
- ¹H NMR : Thiadiazole protons appear as a singlet at δ 8.5–9.0 ppm. Aromatic protons from the phenylurea moiety resonate as multiplets at δ 7.0–7.8 ppm .
Advanced: How can reaction parameters be optimized for scalable synthesis?
Methodological Answer:
Use Design of Experiments (DoE) to test variables:
- Catalyst Loading (0.1–5 mol%).
- Solvent Polarity (THF vs. acetonitrile).
- Reaction Time (2–24 hours).
Response Surface Methodology (RSM) identifies optimal conditions for yield and purity . Pilot-scale reactions (1–10 mmol) validate scalability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity of sulfamoyl and trifluoromethyl groups.
- Store under inert atmosphere (argon) at -20°C to prevent hydrolysis.
- Monitor airborne exposure with LC-MS/MS in workplace air samples .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Methodological Answer:
Synthesize analogs with:
- Modified Thiadiazole Substituents : Replace ethyl with methyl or propyl groups.
- Urea Linker Variations : Substitute phenyl with pyridyl or naphthyl groups.
Evaluate inhibitory activity against related enzymes (e.g., COX-2 vs. COX-1) to assess selectivity. QSAR models correlate substituent electronegativity with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
